![molecular formula C12H14O4 B13609537 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanoic acid](/img/structure/B13609537.png)
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanoic acid is a chemical compound with the molecular formula C11H12O4 It is a derivative of benzo[d][1,3]dioxole, featuring a propanoic acid group attached to a dihydrobenzo[d][1,3]dioxole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanoic acid typically involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The overall yield of this process can be around 35%, with careful selection of solvents and reaction temperatures to minimize side reactions and simplify the synthetic and isolation processes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to achieve higher yields and purity suitable for commercial applications.
化学反应分析
Types of Reactions
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it has been studied for its urease inhibitory activity, where it forms complexes with copper ions, leading to strong inhibitory effects on urease enzymes . This activity is significant in various biological and medical applications, including the treatment of infections caused by urease-producing bacteria.
相似化合物的比较
Similar Compounds
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid: Similar in structure but with an acrylic acid group instead of a propanoic acid group.
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid: Contains a boronic acid group, used in different chemical reactions and applications.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Features a butanoic acid group, differing in chain length and potential reactivity.
Uniqueness
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
属性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H14O4/c1-8(12(13)14)6-9-2-3-10-11(7-9)16-5-4-15-10/h2-3,7-8H,4-6H2,1H3,(H,13,14) |
InChI 键 |
OAKUYUGHGZBKTC-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC2=C(C=C1)OCCO2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


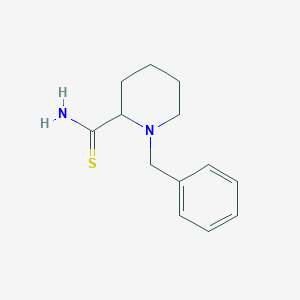
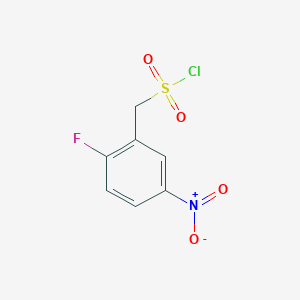
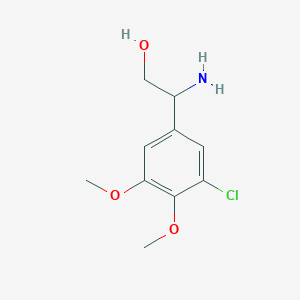
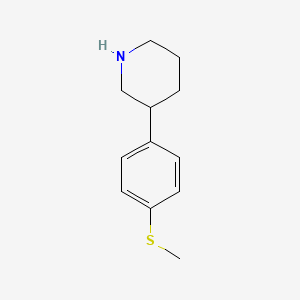
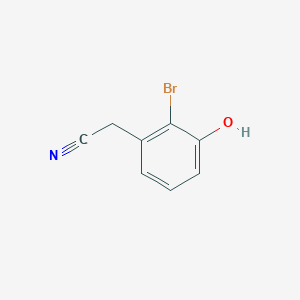
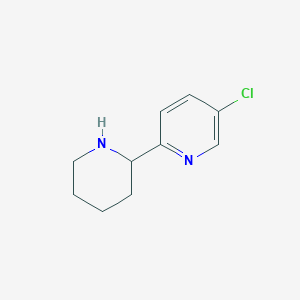
![N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-4-sulfamoylbenzamide](/img/structure/B13609482.png)


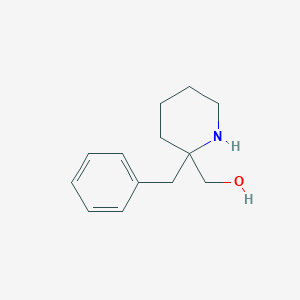
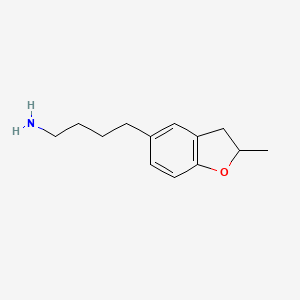
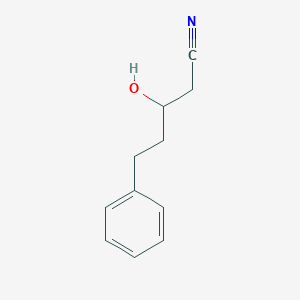
![2-[3-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B13609527.png)
![3lambda4-Thia-6-azabicyclo[3.2.1]octan-3-onehydrochloride](/img/structure/B13609532.png)
